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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of ACP-5862 in Preclinical Research
ACP-5862 is the principal and pharmacologically active metabolite of acalabrutinib, a second-

generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] In basic research, ACP-
5862 is crucial for understanding the complete pharmacological profile of acalabrutinib. Its

significant systemic exposure, which is approximately two- to three-fold higher than that of the

parent drug, underscores its potential contribution to both the efficacy and safety profiles

observed in clinical settings.[1][3] This guide delineates the fundamental research applications

of ACP-5862, focusing on its mechanism of action, metabolic pathway, and its role in drug-drug

interactions.

Mechanism of Action: Covalent Inhibition of Bruton's
Tyrosine Kinase
ACP-5862, like its parent compound acalabrutinib, is a potent and selective inhibitor of BTK.[1]

[2] BTK is a critical signaling enzyme in the B-cell receptor (BCR) and cytokine receptor

pathways, which are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2]

[3] The inhibitory action of ACP-5862 is achieved through the formation of a covalent bond with

a cysteine residue (Cys481) in the active site of the BTK enzyme.[2] This irreversible binding

leads to the sustained inhibition of BTK activity, thereby disrupting the signaling cascades that

promote the survival and proliferation of malignant B-cells.
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Preclinical studies have demonstrated that ACP-5862 possesses intrinsic BTK inhibitory

activity with a similar kinase selectivity profile to acalabrutinib.[4] While its potency is

approximately 50% less than that of acalabrutinib, its higher systemic exposure suggests a

significant contribution to the overall on-target effects of acalabrutinib treatment.[2][3]

Quantitative Data Summary
The following tables summarize the key quantitative parameters of ACP-5862 in comparison to

its parent compound, acalabrutinib, providing a clear basis for experimental design and data

interpretation.

Table 1: In Vitro Potency and Binding Characteristics
Parameter ACP-5862 Acalabrutinib Reference(s)

BTK IC₅₀ 5.0 nM 3 nM [1]

hWB EC₅₀ (anti-IgD-

induced CD69

expression)

64 ± 6 nM 9.2 ± 4.4 nM [4]

hWB EC₉₀ (anti-IgD-

induced CD69

expression)

544 ± 376 nM 72 ± 20 nM [4]

Human Plasma

Protein Binding
98.6% 97.5% [2]

Table 2: Pharmacokinetic Parameters in Humans
(Following a single 100 mg oral dose of Acalabrutinib)
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Parameter ACP-5862 Acalabrutinib Reference(s)

Half-Life (t½) 6.9 hours 1 hour [1][2]

Time to Peak Plasma

Concentration (Tₘₐₓ)

1.6 hours (range: 0.9

to 2.7 hours)

0.9 hours (range: 0.5

to 1.9 hours)
[2]

Mean Exposure

(AUC)

~2-3 fold higher than

acalabrutinib
- [1][3]

Apparent Clearance

(CL/F)
13 L/hour 71 L/hour [2]

Volume of Distribution

(Vdss)
~67 L ~101 L [2]

Table 3: In Vitro Cytochrome P450 (CYP) Interactions
CYP Enzyme ACP-5862 Acalabrutinib Reference(s)

Primary Metabolizing

Enzyme
CYP3A4 CYP3A4 [5][6]

Weak Inhibitor of CYP2C9, CYP2C19
CYP2C8, CYP2C9,

CYP3A4
[5]

Weak Inactivator of CYP3A4, CYP2C8 - [1]

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of

ACP-5862 in a research setting.

Protocol 1: Determination of BTK Inhibition using
LanthaScreen™ Eu Kinase Binding Assay
This protocol is adapted from the manufacturer's guidelines for the LanthaScreen™ Eu Kinase

Binding Assay to determine the IC₅₀ of ACP-5862 for BTK.

Materials:
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Recombinant human BTK enzyme

LanthaScreen™ Eu-anti-Tag Antibody

Kinase Tracer

Kinase Buffer

ACP-5862 and Acalabrutinib (as a control)

384-well microplates

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

Compound Preparation: Prepare a serial dilution of ACP-5862 and acalabrutinib in 100%

DMSO. A typical starting concentration is 100 µM.

Assay Plate Preparation:

Add 5 µL of the serially diluted compounds or DMSO (for control wells) to the wells of a

384-well plate.

Kinase/Antibody Mixture Preparation: Prepare a 3X solution of BTK enzyme and Eu-anti-Tag

antibody in Kinase Buffer.

Tracer Preparation: Prepare a 3X solution of the Kinase Tracer in Kinase Buffer.

Assay Assembly:

To each well containing the compound, add 5 µL of the 3X Kinase/Antibody mixture.

Add 5 µL of the 3X Tracer solution to all wells.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and

measure emission at 615 nm and 665 nm.
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Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio

against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-

response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Metabolism of Acalabrutinib to ACP-
5862 by CYP3A4
This protocol outlines an in vitro experiment to quantify the conversion of acalabrutinib to ACP-
5862 mediated by CYP3A4 using human liver microsomes (HLMs) and LC-MS/MS analysis.

Materials:

Human Liver Microsomes (HLMs)

Acalabrutinib and ACP-5862 analytical standards

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

LC-MS/MS system

Procedure:

Incubation Mixture Preparation:

In a microcentrifuge tube, combine HLMs, phosphate buffer, and acalabrutinib at the

desired concentration.

Pre-incubate the mixture at 37°C for 5 minutes.

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating

system.
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Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for various time

points (e.g., 0, 5, 15, 30, 60 minutes).

Termination of Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold

ACN with 0.1% formic acid.

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for

10 minutes to pellet the precipitated protein.

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube or a 96-well plate

for analysis.

LC-MS/MS Analysis:

Inject the samples onto an appropriate C18 column.

Use a gradient elution with mobile phases such as water with 0.1% formic acid and ACN

with 0.1% formic acid.

Monitor the parent drug (acalabrutinib) and the metabolite (ACP-5862) using multiple

reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each

analyte should be optimized beforehand.

Data Analysis: Quantify the concentrations of acalabrutinib and ACP-5862 at each time point

using a standard curve prepared with analytical standards. Calculate the rate of formation of

ACP-5862.

Protocol 3: Anti-IgD-Induced CD69 Expression in Human
Whole Blood
This protocol describes a method to assess the pharmacodynamic effect of ACP-5862 on B-

cell activation by measuring the expression of the activation marker CD69 in human whole

blood following stimulation with anti-IgD antibodies.

Materials:

Fresh human whole blood collected in heparin-containing tubes
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ACP-5862

Anti-IgD antibody (stimulating antibody)

Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69

RBC lysis buffer

FACS buffer (e.g., PBS with 2% FBS)

Flow cytometer

Procedure:

Compound Incubation:

Aliquot whole blood into flow cytometry tubes.

Add ACP-5862 at various concentrations to the respective tubes. Include a vehicle control

(e.g., DMSO).

Incubate for 1 hour at 37°C.

B-cell Stimulation:

Add anti-IgD antibody to all tubes except the unstimulated control.

Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Antibody Staining:

Add fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies to each tube.

Incubate for 20-30 minutes at room temperature in the dark.

Red Blood Cell Lysis:

Add RBC lysis buffer according to the manufacturer's instructions.
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Incubate for 10-15 minutes at room temperature in the dark.

Washing: Centrifuge the tubes, discard the supernatant, and wash the cell pellet with FACS

buffer.

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Data Analysis:

Gate on the CD19-positive B-cell population.

Within the B-cell gate, quantify the percentage of CD69-positive cells and the mean

fluorescence intensity (MFI) of CD69.

Plot the CD69 expression levels against the concentration of ACP-5862 to determine the

EC₅₀.

Mandatory Visualizations
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Caption: Covalent inhibition of BTK by ACP-5862 blocks downstream signaling.

Experimental Workflow for In Vitro Metabolism Study
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Caption: Workflow for quantifying ACP-5862 formation from acalabrutinib.
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Logical Relationship of Acalabrutinib and ACP-5862
Pharmacology
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Caption: Acalabrutinib and ACP-5862 both contribute to BTK inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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